2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of phenylhydrazine with carbon disulfide to form phenylthiosemicarbazide, which is then cyclized to form the oxadiazole ring. The phenylsulfonylmethyl group is introduced through a sulfonylation reaction, and the final acetamide group is added via an acylation reaction. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like dimethyl sulfoxide (DMSO) to form sulfonyl oxoacetimides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and can be used in the development of new materials with unique properties.
Industry: It can be used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the phenylsulfonylmethyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
2-phenyl-1,3,4-oxadiazole: Lacks the phenylsulfonylmethyl and acetamide groups, making it less versatile in certain applications.
5-phenyl-1,3,4-oxadiazole-2-thiol: Contains a thiol group instead of the sulfonylmethyl group, which can alter its reactivity and biological activity.
2-phenyl-5-(phenylsulfonyl)-1,3,4-oxadiazole: Similar structure but lacks the acetamide group, affecting its solubility and binding properties.
These comparisons highlight the unique features of 2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide, such as its enhanced binding affinity and versatility in chemical reactions.
Properties
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-15(11-13-7-3-1-4-8-13)18-17-20-19-16(24-17)12-25(22,23)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKGZCOTRBXJGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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